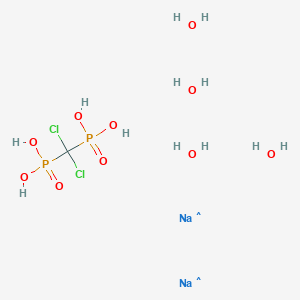
Acid, Clodronic
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clodronate Disodium is the disodium salt of a nitrogen-free bisphosphonate analog of naturally occurring pyrophosphate. Clodronate binds to calcium and inhibits osteoclastic bone resorption and hydroxyapatite crystal formation and dissolution, resulting in a reduction of bone turnover. This agent may control malignancy-associated hypercalcemia, inhibit osteolytic bone metastasis and decrease pain.
A diphosphonate which affects calcium metabolism. It inhibits bone resorption and soft tissue calcification.
Wissenschaftliche Forschungsanwendungen
Osteoporosis Treatment and Bone Density Improvement
Clodronic Acid, a first-generation bisphosphonate, has demonstrated significant benefits in the treatment of postmenopausal osteoporosis. Studies have shown that Clodronic Acid treatment can lead to an increase in bone mineral density (BMD) in various parts of the skeleton, such as the femoral neck, trochanter, and lumbar spine. For instance, a clinical study indicated that a 36-month treatment with Clodronic Acid significantly increased average BMD in postmenopausal women with osteoporosis (Tanakol et al., 2007).
Management of Musculoskeletal Conditions
Clodronic Acid has been widely used in the prevention and treatment of postmenopausal and secondary osteoporosis. Additionally, it possesses anti-inflammatory and analgesic properties, and modulatory effects on bone and cartilage metabolism. Its therapeutic applications have been extended to other musculoskeletal conditions such as osteoarthritis of the knee and hand, complex regional pain syndrome, and in the peri- and postoperative phase in subjects undergoing arthroplasty. The diverse musculoskeletal effects of Clodronic Acid make it a valuable agent in the management of various conditions beyond antiresorptive activity (Frediani et al., 2018).
Reduction of Metastases in Breast Cancer
Clodronic Acid has shown promising results in reducing the incidence and number of new bony and visceral metastases in women with breast cancer at high risk for distant metastases. A study highlighted that early Clodronate therapy can significantly lower the incidence of both osseous and visceral metastases compared to standard follow-up, showcasing its potential in cancer management (Diel et al., 1998).
Intra-Articular Administration in Osteoarthritis
Clodronic Acid's intra-articular (IA) administration has been investigated for its biological and clinical role in osteoarthritis (OA). Its effects on reducing joint inflammation, swelling, and osteophyte formation, and improving pain and joint mobility, make it a significant intervention in the management of OA. The diverse mechanisms of action of Clodronic Acid in interfering with pathogenic processes contribute to its effectiveness in treating knee OA (Moretti et al., 2021).
Prevention of Immobilization Bone Loss
Clodronic Acid has also been studied for its effectiveness in preventing bone loss and resorptive hypercalcaemia and hypercalciuria noted in immobilization. It's been suggested as a promising agent for the treatment of bone loss based on its effects on serum and urine calcium and hydroxyproline, bone mineral content, trabecular bone volume, and the number of osteoclasts present in bone (Minaire et al., 1987).
Eigenschaften
Produktname |
Acid, Clodronic |
|---|---|
Molekularformel |
CH12Cl2Na2O10P2 |
Molekulargewicht |
362.93 g/mol |
InChI |
InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2 |
InChI-Schlüssel |
MBJMCOJMDMARNB-UHFFFAOYSA-N |
SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |
Kanonische SMILES |
C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl.O.O.O.O.[Na].[Na] |
Synonyme |
Acid, Clodronic Acid, Dichloromethanediphosphonic Biphosphonate, Dichloromethylene Bonefos Cl2MDP Clodronate Clodronate Disodium Clodronate Sodium Clodronic Acid Dichloromethane Diphosphonate Dichloromethanediphosphonate Dichloromethanediphosphonic Acid Dichloromethylene Biphosphonate Dichloromethylene Diphosphonate Dichloromethylenebisphosphonate Diphosphonate, Dichloromethane Diphosphonate, Dichloromethylene Disodium, Clodronate Sodium, Clodronate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3Ar,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1245671.png)

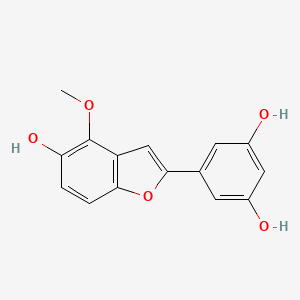
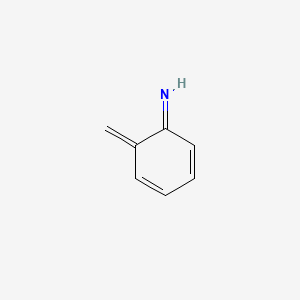

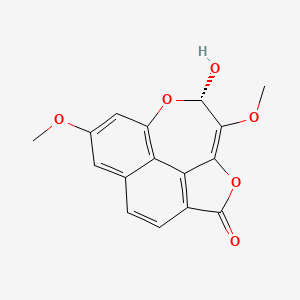
![Resorcin[4]arene](/img/structure/B1245682.png)

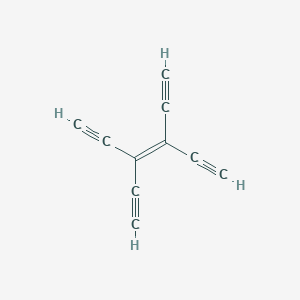

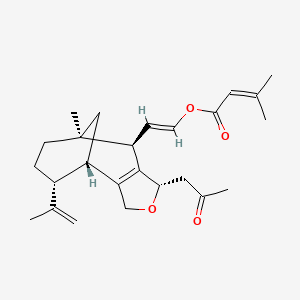

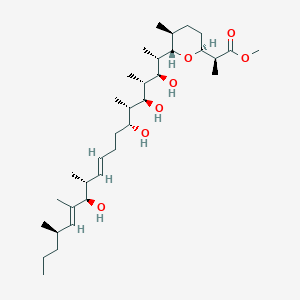
![(1aS,2R,5R,7aS)-2-hydroxy-5-propyl-2,5,6,7a-tetrahydro-1aH-oxireno[2,3-g]isochromene-3,7-dione](/img/structure/B1245694.png)